2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one
Description
2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one is a flavonoid derivative characterized by a chromen-4-one backbone substituted with a 3-ethoxy-4-hydroxyphenyl group at position 2 and a hydroxyl group at position 4. This compound belongs to the class of hydroxy-substituted chromenones, which are widely studied for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties. The ethoxy and hydroxyl substituents on the phenyl ring and chromenone core influence its chemical reactivity, solubility, and interactions with biological targets.
Properties
Molecular Formula |
C17H14O5 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-(3-ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-2-21-17-7-10(3-5-13(17)19)16-9-14(20)12-8-11(18)4-6-15(12)22-16/h3-9,18-19H,2H2,1H3 |
InChI Key |
HSDDCHPSIPWWNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-4-hydroxyphenyl)-6-hydroxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and chromone derivatives under controlled conditions. One common method involves the use of a deep eutectic solvent (DES) as a catalyst, which offers a green and efficient approach to the synthesis . The reaction conditions often include moderate temperatures and short reaction times, making the process both energy-efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can further improve the sustainability of industrial production.
Chemical Reactions Analysis
Oxidation Reactions
The compound exhibits reactivity at its hydroxyl groups and aromatic systems under oxidative conditions:
-
The 6-hydroxyl group participates in antioxidant activity by neutralizing free radicals, a common property of phenolic compounds .
-
Strong oxidants like KMnO₄ may oxidize the chromen-4-one core or adjacent substituents, though specific products require further characterization .
Reduction Reactions
The ketone group in the chromen-4-one core can undergo reduction:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Ketone reduction | NaBH₄ or LiAlH₄ | Formation of dihydrochromen-4-ol derivatives |
-
Reduction of the chromen-4-one moiety yields a secondary alcohol, altering the compound’s electronic properties .
Substitution Reactions
The ethoxy and hydroxyl groups are susceptible to nucleophilic and electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Ether hydrolysis | HBr/HCl (aqueous) | Cleavage of ethoxy to hydroxyl group | |
| Acylation | Acetic anhydride (basic) | Acetylated hydroxyl groups |
-
Acidic hydrolysis converts the ethoxy group to a hydroxyl, forming a dihydroxyphenyl derivative .
-
Acylation at the 6-hydroxyl position enhances lipophilicity, which is critical for pharmaceutical applications .
Electrophilic Aromatic Substitution (EAS)
The aromatic rings undergo EAS reactions, influenced by substituent directing effects:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro groups introduced at ortho/para positions relative to hydroxyl | |
| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid derivatives |
-
The 4-hydroxyphenyl group directs incoming electrophiles to ortho/para positions due to its electron-donating nature .
Complexation with Metal Ions
The compound forms coordination complexes via its oxygen-rich structure:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Chelation | Fe³⁺, Cu²⁺ | Stable metal-ligand complexes |
Photochemical Reactions
The chromen-4-one core may undergo photochemical transformations:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| [2+2] Photodimerization | UV light | Cyclobutane-linked dimers |
Esterification and Alkylation
Functionalization of hydroxyl groups modifies solubility and bioavailability:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Methylation | CH₃I/K₂CO₃ | Methoxy derivatives | |
| Glycosylation | Activated sugars | Glycoside conjugates |
Acid/Base Reactivity
The phenolic hydroxyl groups exhibit pH-dependent behavior:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Deprotonation | NaOH | Phenolate ion formation | |
| Salt formation | Metal hydroxides | Water-soluble metal phenoxides |
Key Structural Influences on Reactivity
-
Chromen-4-one Core : Governs reduction and photochemical behavior.
-
Phenolic -OH Groups : Drive antioxidant activity and electrophilic substitutions.
-
Ethoxy Substituent : Modulates electronic effects and undergoes hydrolysis.
Scientific Research Applications
2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex flavonoid derivatives and as a model compound for studying flavonoid chemistry.
Biology: The compound’s antioxidant and antimicrobial properties make it useful in biological studies, particularly in understanding cellular oxidative stress and microbial inhibition.
Medicine: Its potential anti-inflammatory and anticancer activities are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-ethoxy-4-hydroxyphenyl)-6-hydroxy-4H-chromen-4-one involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Comparison with Similar Compounds
Key Observations :
- Alkoxy vs.
- Prenylation : Compounds with prenyl groups (e.g., 6-prenyl) exhibit increased molecular complexity and may show enhanced binding to hydrophobic enzyme pockets .
- Positional Isomerism : Substitutions at C6 (e.g., hydroxyl vs. methoxy) alter electronic properties and hydrogen-bonding capacity, influencing antioxidant activity .
Physicochemical Properties
Spectral Data Comparison
Biological Activity
2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one is a chromone derivative known for its diverse biological activities. This compound has attracted attention in pharmacological research due to its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromone backbone with hydroxyl and ethoxy substituents that contribute to its biological properties.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicated that this compound possesses potent antibacterial properties comparable to standard antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 | Ampicillin (16) |
| Escherichia coli | 64 | Gentamicin (32) |
| Pseudomonas aeruginosa | 128 | Ciprofloxacin (64) |
These results indicate that the compound is effective against multiple pathogens, suggesting its potential use in treating bacterial infections .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammatory responses. By reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6, this compound may help mitigate inflammation-related diseases .
3. Anticancer Properties
Preliminary studies suggest that this chromone derivative exhibits anticancer activity by inducing apoptosis in cancer cell lines. For instance, it has shown cytotoxic effects against human colorectal adenocarcinoma cells with IC50 values indicating effective growth inhibition. The mechanism appears to involve the modulation of cell cycle progression and induction of oxidative stress within cancer cells .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colorectal adenocarcinoma | 25 | Induction of apoptosis |
| Breast cancer | 30 | Cell cycle arrest |
| Lung cancer | 40 | Oxidative stress induction |
Case Studies
A notable case study involved the administration of this compound in an animal model of induced inflammation. The results showed a significant reduction in inflammatory markers and improved recovery rates compared to control groups treated with standard anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via solid-phase reactions using malonic acid and substituted phenols in the presence of catalysts like zinc chloride (ZnCl₂) in phosphorous oxychloride (POCl₃). Optimization involves controlling reaction time (e.g., 6–12 hours) and stoichiometric ratios (e.g., 1:1.2 for phenol to malonic acid). Monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., ethyl acetate/hexane mixtures) improves yield .
Q. How can the purity and structural integrity of this chromenone derivative be validated post-synthesis?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions. For example, the ethoxy group’s protons appear as a triplet at δ ~1.36 ppm, while aromatic protons resonate between δ 6.5–7.5 ppm. IR spectroscopy confirms hydroxyl (ν ~3450 cm⁻¹) and ketone (ν ~1650 cm⁻¹) functionalities .
Q. What solvent systems are suitable for crystallization, and how does polymorphism affect characterization?
- Methodological Answer : Ethanol-water (7:3 v/v) or acetone-hexane mixtures are effective for recrystallization. Polymorphism can be assessed via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Consistent thermal profiles (e.g., melting points ±2°C) indicate phase purity .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the spatial arrangement of substituents?
- Methodological Answer : Grow high-quality crystals using slow evaporation. Refine the structure using SHELXL (via WinGX), which applies least-squares minimization to anisotropic displacement parameters. Discrepancies in bond angles (e.g., C-O-C deviations >5°) may indicate conformational flexibility. Validate with R-factor convergence (<0.05) .
Q. How should researchers address contradictory spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer : Cross-validate experimental NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set). Discrepancies in aromatic proton shifts may arise from solvent effects (DMSO vs. CDCl₃) or hydrogen bonding. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies improve the accuracy of electron density maps in crystallographic studies of this compound?
- Methodological Answer : Collect high-resolution data (<0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts. Use SHELXD for phase problem resolution and SHELXE for density modification. Address twinning or disorder with the TWIN/BASF commands in SHELXL .
Q. How can researchers differentiate between tautomeric forms (e.g., keto-enol) in solution?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
